molecular formula C10H23NO B13552817 4-(Aminomethyl)-3-ethyl-2-methylhexan-3-ol

4-(Aminomethyl)-3-ethyl-2-methylhexan-3-ol

Cat. No.: B13552817
M. Wt: 173.30 g/mol
InChI Key: ATDOXQSCFFNHDA-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3-ethyl-2-methylhexan-3-ol is an organic compound with a complex structure that includes an aminomethyl group, an ethyl group, and a methyl group attached to a hexanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3-ethyl-2-methylhexan-3-ol typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with an aminomethyl group under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-ethyl-2-methylhexan-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(Aminomethyl)-3-ethyl-2-methylhexan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 4-(Aminomethyl)-3-ethyl-2-methylhexan-3-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes such as inhibition or activation of certain enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)benzoic acid
  • 4-(Aminomethyl)indole
  • 4-(Aminomethyl)fluorescein

Uniqueness

4-(Aminomethyl)-3-ethyl-2-methylhexan-3-ol is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .

Properties

Molecular Formula

C10H23NO

Molecular Weight

173.30 g/mol

IUPAC Name

4-(aminomethyl)-3-ethyl-2-methylhexan-3-ol

InChI

InChI=1S/C10H23NO/c1-5-9(7-11)10(12,6-2)8(3)4/h8-9,12H,5-7,11H2,1-4H3

InChI Key

ATDOXQSCFFNHDA-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C(CC)(C(C)C)O

Origin of Product

United States

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